![molecular formula C13H18N4O2 B2528670 tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate CAS No. 522602-05-7](/img/structure/B2528670.png)

tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl phenylcarbamate derivatives involves various strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction . These methods demonstrate the versatility of tert-butyl phenylcarbamate derivatives in synthetic organic chemistry.

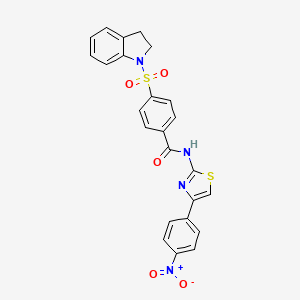

Molecular Structure Analysis

The molecular structure of tert-butyl phenylcarbamate derivatives is characterized by the presence of a tert-butyl group attached to a phenylcarbamate moiety. The presence of substituents on the phenyl ring or the nitrogen atom of the carbamate group can significantly influence the reactivity and properties of these compounds. For example, the introduction of a sulfonyl group can lead to the formation of N-(Boc) nitrone equivalents, which are useful in organic synthesis .

Chemical Reactions Analysis

Tert-butyl phenylcarbamate derivatives undergo a variety of chemical reactions. Nucleophilic substitutions on the benzene ring can proceed with aromatic amines and alcohols under mild conditions . Radical reactions such as oxygenation, halogenation, and aryl-aryl coupling are also possible with these compounds . Additionally, the tert-butyl group can serve as a protecting group for the nitrogen atom, which can be removed under acidic conditions to yield free amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylcarbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of these compounds. The phenylcarbamate moiety can engage in hydrogen bonding due to the presence of the carbonyl and amine groups, which can affect the compound's boiling point, melting point, and solubility in various solvents. The substituents on the phenyl ring can also modulate these properties, as well as the compound's acidity and basicity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

α-Aminated Methyllithium by DTBB-Catalysed Lithiation The compound O - tert -butyl- N -(chloromethyl)- N -methyl carbamate underwent a reaction with lithium powder and a catalytic amount of 4,4′-di- tert -butylbiphenyl (DTBB) in THF at −78°C, resulting in functionalized carbamates. These carbamates, derived from carbonyl compounds, were deprotected to give substituted 1,2-diols, demonstrating a synthetic pathway involving tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate derivatives (Ortiz, Yus, & Guijarro, 1999).

Aqueous Phosphoric Acid for Deprotection Tert-butyl carbamates, among other derivatives, were effectively deprotected using aqueous phosphoric acid (85 wt %) under mild conditions. This method showed selectivity in preserving other acid-sensitive groups and maintained the stereochemical integrity of the substrates, indicating a potential application in the manipulation of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate for various syntheses (Li et al., 2006).

Synthesis of Tert-Butyl Carbamate Derivatives Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate was synthesized through a rapid method involving acylation, nucleophilic substitution, and reduction steps. This indicates the versatility of tert-butyl carbamates in forming biologically active compounds and could be relevant for the synthesis of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate derivatives (Zhao et al., 2017).

Applications in Organic Chemistry

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates This class of compounds, derived from tert-butyl N-hydroxycarbamate, served as N-(Boc) nitrone equivalents in organic synthesis. Their reaction with organometallics to yield N-(Boc)hydroxylamines and subsequent chemical transformations highlight their utility as building blocks in organic synthesis, which could be extrapolated to the chemistry of tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16-11-6-4-10(5-7-11)8-9-15-17-14/h4-7H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACLSJUCPFFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)

![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)

![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)

![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)